Propylene glycol 2-caprylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

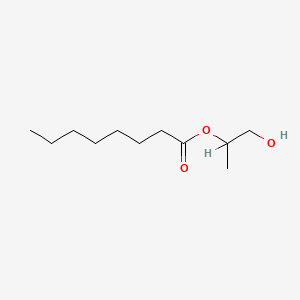

Propylene glycol 2-caprylate is a useful research compound. Its molecular formula is C11H22O3 and its molecular weight is 202.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing propylene glycol 2-caprylate in purity assessments?

this compound should be analyzed using a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) with flame ionization detection (FID) is suitable for quantifying ester content, while Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups (e.g., ester carbonyl peaks at ~1740 cm⁻¹). Pharmacopeial guidelines emphasize validated protocols for reproducibility, including retention time matching against reference standards and calibration curves .

Q. What are the key safety parameters to evaluate in toxicological studies of this compound?

Acute toxicity studies should follow OECD guidelines, focusing on oral and dermal LD50 values. Subchronic exposure assessments (28–90 days) must monitor hepatic and renal biomarkers (e.g., ALT, creatinine) due to the compound’s metabolism via esterases. Chronic studies should evaluate bioaccumulation potential using logP values and in vitro hepatocyte models. Historical data from propylene glycol analogs suggest low systemic toxicity but warrant scrutiny of caprylate metabolites .

Q. How is propylene glycol 2-capryolate synthesized in laboratory settings?

Synthesis involves esterification of propylene glycol with caprylic acid under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction optimization requires temperature control (80–120°C) and molar ratio adjustments (1:2 glycol-to-acid). Post-synthesis, vacuum distillation removes unreacted acids, while column chromatography isolates the monocaprylate isomer. Purity validation should adhere to USP monographs for related esters .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies of this compound under varying pH conditions?

Discrepancies often arise from analytical sensitivity or hydrolysis kinetics. To standardize protocols:

- Use buffered solutions (pH 2–9) with ionic strength controls.

- Employ high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify degradation products.

- Apply Arrhenius modeling for accelerated stability testing (40–60°C). Cross-validate findings with nuclear magnetic resonance (NMR) to track ester bond cleavage .

Q. What experimental design considerations are critical for studying this compound as a drug solubilizer in lipid-based formulations?

- Phase Behavior: Use pseudo-ternary phase diagrams to assess microemulsion regions with varying oil:surfactant:water ratios.

- Bioavailability Metrics: Conduct in vitro lipolysis models (e.g., pH-stat titration) to quantify free fatty acid release, correlating with in vivo absorption.

- Compatibility: Screen for crystallization inhibitors (e.g., Poloxamer 407) to stabilize supersaturated states during storage. Reference pharmacokinetic data from propylene glycol monoester analogs for dose extrapolation .

Q. How can computational modeling improve the prediction of this compound’s metabolic pathways?

Molecular dynamics (MD) simulations can map esterase binding affinities, while quantitative structure-activity relationship (QSAR) models predict hydrolysis rates. Tools like GastroPlus® integrate solubility and permeability data to simulate first-pass metabolism. Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Q. What methodological challenges arise in quantifying trace degradation products of this compound in environmental samples?

- Matrix Interference: Solid-phase extraction (SPE) with C18 cartridges reduces background noise in water samples.

- Sensitivity Limits: Derivatize caprylic acid with BSTFA for GC-MS analysis, achieving detection thresholds <1 ppb.

- Isotopic Labeling: Use ¹³C-labeled this compound as an internal standard to correct recovery rates in soil matrices .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze batch-to-batch variability in industrial-grade this compound?

Apply multivariate analysis (e.g., PCA) to raw material purity, reaction time, and temperature data. Control charts (X-bar and R) identify out-of-spec batches. For regulatory compliance, calculate process capability indices (Cpk ≥1.33) and align with ICH Q3D guidelines for elemental impurities .

Q. What strategies mitigate confounding variables in cell-based assays evaluating this compound’s cytotoxicity?

- Solvent Controls: Use dimethyl sulfoxide (DMSO) at <0.1% to avoid solvent-induced stress.

- Metabolic Quenching: Pre-treat cells with esterase inhibitors (e.g., bis(4-nitrophenyl) phosphate) to isolate parent compound effects.

- Endpoint Selection: Combine MTT assays with real-time cell analysis (RTCA) to differentiate cytostatic vs. cytotoxic outcomes .

Propriétés

Numéro CAS |

154747-99-6 |

|---|---|

Formule moléculaire |

C11H22O3 |

Poids moléculaire |

202.29 g/mol |

Nom IUPAC |

1-hydroxypropan-2-yl octanoate |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-11(13)14-10(2)9-12/h10,12H,3-9H2,1-2H3 |

Clé InChI |

NHIGQUPXHAUEEB-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OC(C)CO |

SMILES canonique |

CCCCCCCC(=O)OC(C)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.